molecular formula C2H2F2 B154328 1,2-Difluoroethylene CAS No. 1630-78-0

1,2-Difluoroethylene

Cat. No.: B154328
CAS No.: 1630-78-0
M. Wt: 64.03 g/mol
InChI Key: WFLOTYSKFUPZQB-OWOJBTEDSA-N
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Description

1,2-Difluoroethylene (DFE) is a colorless gas that has been widely used in various fields, such as the production of fluoropolymers, refrigerants, and solvents. Due to its unique chemical properties, DFE has attracted significant attention from researchers in recent years.

Scientific Research Applications

Manufacturing and Material Properties

  • 1,1-Difluoroethylene is used in manufacturing polyvinylidene fluoride, serving as a thermal, chemical, and ultraviolet light–resistant agent. It is also used as an anticorrosive agent and insulator, with primary exposure through inhalation. It shows rapid absorption but slow biotransformation, and is considered carcinogenic in animals (Thakore & Mehendale, 2014).

Photodissociation Studies

  • Photodissociation dynamics of 1,1-difluoroethylene at 157 nm excitation were studied, revealing five dissociation channels including molecular HF elimination and H atom elimination as the major pathways. This research provides insights into the chemical behavior under specific conditions (Lin et al., 1998).

Molecular Structure and Rotation

  • The rotation around the double bond in 1,2-difluoroethylene was investigated using the multiconfiguration SCF method, highlighting the importance of proper configuration choice for accurate depiction of molecular processes (Kyseľ & Mach, 1982).
  • Studies on the equilibrium structures of cis- and trans-1,2-difluoroethylene using coupled cluster techniques found excellent agreement with semiexperimental structures, contributing to a better understanding of differences in bond lengths among ethylene and fluoroethylenes (Feller et al., 2011).

Surface Chemistry and Catalysis

  • The surface chemistry of 1,1-difluoroethylene on Pd(111) surfaces was explored, showing potential for in situ studies of catalytic reactions involving alkenes (Mahapatra et al., 2011).

Stability and Energy Calculations

  • Relative energy studies of cis- and trans-1,2-difluoroethylene through ab initio molecular orbital theory indicated the cis isomer's greater stability, with evidence of steric attraction between fluorine atoms (Binkley & Pople, 1977).
  • The heats of formation for various difluoroethylene compounds were computed, aiding in the understanding of their chemical properties and potential industrial applications (Feller et al., 2011).

Molecular Interactions and Complexes

  • The Fourier transform microwave spectroscopy study of trans-1,2-difluoroethylene-hydrogen fluoride complex provided insights into the molecular structure and electrostatic interactions, enhancing understanding of fluoroethylene-protic acid complexes (Leung et al., 2009).

Safety and Hazards

1,2-Difluoroethylene is regarded as a hazardous chemical for being toxic by inhalation, and a volatile chemical, and it causes irritation when it comes into contact with the skin and mucous membranes . It’s important to keep it away from heat, sparks, open flames, and hot surfaces. In case of a leaking gas fire, it should not be extinguished unless the leak can be stopped safely .

Biochemical Analysis

Biochemical Properties

1,2-Difluoroethylene plays a role in various biochemical reactions due to its reactive nature. It interacts with several enzymes and proteins, primarily through its double bond and fluorine atoms. The compound can undergo addition reactions with nucleophiles, which can lead to the formation of various adducts. Enzymes such as cytochrome P450 may metabolize this compound, leading to the formation of reactive intermediates that can further interact with cellular biomolecules .

Cellular Effects

The effects of this compound on cells are significant due to its reactivity and toxicity. It can disrupt cellular processes by interacting with cellular membranes and proteins. This compound can influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, exposure to this compound can result in oxidative stress, which affects cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, leading to disrupted metabolic pathways. The compound’s fluorine atoms can form strong bonds with biomolecules, resulting in enzyme inhibition or activation. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade over time, leading to the formation of various byproducts. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including chronic oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and metabolic changes, while higher doses can lead to severe toxicity and adverse effects. Studies have shown that there is a threshold dose above which this compound becomes highly toxic, causing significant damage to tissues and organs .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These enzymes can metabolize the compound, leading to the formation of reactive intermediates that can further interact with other biomolecules. The metabolic flux of this compound can affect the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transport proteins. The compound’s small size and lipophilicity allow it to easily cross cellular membranes. It can accumulate in lipid-rich tissues, leading to localized effects and potential toxicity .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cellular membranes due to its lipophilic nature. It can also be found in organelles such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The compound’s localization is influenced by its interaction with specific targeting signals and post-translational modifications .

Properties

IUPAC Name

(E)-1,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLOTYSKFUPZQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/F)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311511
Record name trans-1,2-Difluoroethylene
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Molecular Weight

64.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630-78-0, 1320-41-8, 1691-13-0
Record name trans-1,2-Difluoroethylene
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Record name Ethene, difluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,2-Difluoroethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,2-Difluoroethylene
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Record name (E)-1,2-difluoroethylene
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Record name 1,2-difluoroethylene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
1,2-Difluoroethylene
Reactant of Route 3
1,2-Difluoroethylene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-difluoroethylene?

A1: this compound has the molecular formula C2H2F2 and a molecular weight of 64.04 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A: Researchers frequently utilize techniques like Fourier transform microwave spectroscopy, infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and properties of this compound. [, , , , , , , ] For example, high-resolution FTIR analysis of the ν2 fundamental band of cis-1,2-difluoroethylene has been conducted to determine its rovibrational constants. []

Q3: What is significant about the equilibrium structure of cis-1,2-difluoroethylene?

A: Studies combining microwave data and quantum chemical calculations have revealed that the cis isomer of this compound possesses a lower energy than its trans counterpart. This difference is attributed to the influence of fluorine substitution on the molecule's structure and bonding. []

Q4: How does fluorine substitution impact the structure of this compound compared to ethylene?

A: Gas phase electron diffraction studies on various fluoroethylenes, including this compound, indicate that the C=C bond distances correlate with vibrational force constants. The bond angles in these molecules also align with observed dipole moments, demonstrating the influence of fluorine substitution on their structural parameters. []

Q5: How does the reactivity of cis-1,2-difluoroethylene compare to trans-1,2-difluoroethylene in ozonolysis reactions?

A: Density functional theory (DFT) studies suggest that the ozonolysis of trans-1,2-difluoroethylene proceeds at a faster rate than that of the cis isomer. This difference in reactivity is similar to what is observed in the reactions of ozone with cis- and trans-dichloroethylene. []

Q6: What is unique about the photochemical addition of hexafluorobiacetyl to this compound?

A: This reaction yields both cis- and trans-2,3-difluoro-5,6-bis(trifluoromethyl)-2,3-dihydro-p-dioxin through 1,4-addition, as well as oxetane products through 1,2-addition. The reaction showcases the diverse reactivity of this compound in photochemical transformations. []

Q7: How does this compound interact with hydrogen fluoride (HF) to form a complex?

A: In the this compound-HF complex, a primary hydrogen bond forms between the HF donor and one of the fluorine atoms in this compound. The hydrogen bond exhibits a slight bend to facilitate a secondary interaction between the HF fluorine atom and a specific hydrogen atom on the this compound moiety. [, ]

Q8: How does the structure of the this compound-HF complex provide insights into steric effects?

A: The structure of the complex, particularly the preference for one secondary interaction site over another, sheds light on the role of steric effects in fluoroethylene-protic acid complexes. Comparing the bond lengths and deviations from linearity in complexes of HF with 1,1-difluoroethylene and trans-1,2-difluoroethylene provides information about the nucleophilicity of the fluorine atoms and the acidity of the hydrogen atoms in these molecules. []

Q9: What is the significance of the sterically disfavored binding observed in the cis-1,2-difluoroethylene-acetylene complex?

A: The microwave rotational spectrum of the complex reveals a "side-binding" interaction between acetylene and a geminal fluorine-hydrogen atom pair in cis-1,2-difluoroethylene. This arrangement, though sterically disfavored, highlights the significance of weak interactions in complex formation and provides insights into the structural and bonding preferences of fluorinated molecules. []

Q10: How is density functional theory (DFT) employed in studying this compound?

A: DFT calculations are valuable tools for exploring various aspects of this compound, including reaction mechanisms, molecular structures, vibrational frequencies, and nuclear magnetic shieldings. [, , ] For example, DFT studies were instrumental in elucidating the mechanisms of ozonolysis for different this compound isomers. []

Q11: What computational methods are used to determine the equilibrium structures of this compound isomers?

A: High-level coupled cluster techniques with large basis sets, along with considerations for core/valence, scalar relativistic, and higher-order correlation effects, are used to accurately determine the equilibrium structures of cis- and trans-1,2-difluoroethylene and 1,1-difluoroethylene. []

Q12: How does the fluorine content in this compound influence its use in lithium secondary batteries?

A: The inclusion of 1,2-dialkyl-1,2-difluoroethylene carbonate in non-aqueous electrolyte solutions for lithium secondary batteries has been shown to improve discharge capacity, rate characteristics, cycle characteristics, and safety, particularly flammability resistance. [, ]

Q13: What are the potential advantages of using 2,3,3,3-tetrafluoropropene and this compound together in applications?

A: Recent research suggests that compositions containing both 2,3,3,3-tetrafluoropropene and this compound may offer benefits in various applications, though the specific advantages depend on the intended use. [, ]

Q14: Are there any concerns regarding the genotoxicity or mutagenicity of HFO-1132E?

A: While HFO-1132E has not shown genotoxicity in standard in vitro and in vivo assays, it displayed mutagenic activity in several strains of Salmonella and E. coli. Further investigation is needed to clarify its potential genotoxic effects at higher concentrations. []

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